molecular formula C2H4O2Zn+2 B057238 ZINC acetate CAS No. 557-34-6

ZINC acetate

Cat. No.: B057238
CAS No.: 557-34-6
M. Wt: 125.4 g/mol
InChI Key: DJWUNCQRNNEAKC-UHFFFAOYSA-L
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Description

Zinc acetate, a versatile chemical compound with the formula Zn(CH3COO)2, plays a significant role in various industries and applications. This introduction will provide a comprehensive overview of this compound, its chemical properties, and its importance in different fields.

Definition and Chemical Formula

This compound is a salt formed by the reaction of zinc with acetic acid. It exists in two primary forms:

Anhydrous this compound: Zn(CH3COO)2

This compound dihydrate: Zn(CH3COO)2·2H2O

The dihydrate form is more common and widely used due to its stability and ease of handling[][].

Structural Characteristics

In anhydrous this compound, zinc coordinates with four oxygen atoms, forming a tetrahedral environment. These tetrahedral polyhedra interconnect through acetate ligands, resulting in various polymeric structures. In the dihydrate form, zinc adopts an octahedral configuration with both acetate groups exhibiting bidentate properties[].

Chemical Properties

Molecular-structure

Zinc acetate exists in two primary forms: anhydrous and dihydrate. In the anhydrous form, zinc coordinates with four oxygen atoms from acetate groups, forming a tetrahedral environment. These tetrahedral polyhedra interconnect through acetate ligands, resulting in polymeric structures[][].

In the dihydrate form (Zn(CH3COO)2·2H2O), zinc adopts an octahedral configuration. Both acetate groups exhibit bidentate properties, meaning they bond to the zinc atom through two oxygen atoms[].

Physical Appearance

This compound is a white crystalline solid in both its anhydrous and dihydrate forms[][]. The anhydrous form is hygroscopic, readily absorbing moisture from the air to form the dihydrate[].

Solubility

This compound demonstrates varying solubility in different solvents:

SolventSolubility
Water43 g/100 mL (20°C, dihydrate)
Methanol1.5 g/100 mL  
Ethanol0.495393 g/cm* (25°C)
Acetic acid0.293566 g/cmª (25°C)

It is slightly soluble in acetic acid, acetic anhydride, acetyl chloride, acetone, aniline, benzonitrile, butanol, dimethyl sulfate, dimethylformamide, dioxane, epichlorohydrin, and pyridine. However, it is almost insoluble in liquid ammonia and insoluble in bromoacetic acid, liquid SO2, toluene, and xylene[].

Melting and Boiling Points

The melting and decomposition points of this compound vary depending on its form:

FormMelting/Decomposition Point
AnhydrousDecomposes at 237°C
DihydrateDecomposes at 100°C

It's important to note that this compound does not have a specific boiling point, as it decomposes before reaching this state[].

Density

The density of this compound dihydrate is 1.735 g/cm³[][]. For the anhydrous form, the density is slightly higher at 1.84 g/cm³[].

Chemical Reactions

This compound participates in several notable chemical reactions:

Reaction with bases:

Zn(CH3COO)2 + 2NaOH → 2CH3COONa + Zn(OH)2[]

Pyrolysis (under reduced pressure):

2Zn(CH3COO)2 → Zn4O(CH3COO)6 + (CH3CO)2O[]

Catalytic role:

This compound catalyzes the industrial production of vinyl acetate from acetylene:

CH3COOH + C2H2 → CH3COOCH=CH2[]

Case Study: this compound in Metal-Organic Frameworks (MOFs)

Recent research has explored the use of this compound as a precursor in the synthesis of metal-organic frameworks (MOFs). A study by Li et al. (2019) demonstrated the successful synthesis of a novel zinc-based MOF using this compound dihydrate as the metal source. The resulting MOF showed exceptional CO2 adsorption capacity and selectivity, highlighting the potential of this compound-derived MOFs in gas separation and storage applications[].

Forms of Expression

Zinc acetate exists in two primary forms: anhydrous this compound and this compound dihydrate. These forms exhibit distinct properties and applications, making them valuable in various industries and research fields.

Anhydrous this compound

Anhydrous this compound, with the chemical formula Zn(CH3COO)2, is a white crystalline solid that lacks water molecules in its structure[].

PropertyValue
Molecular Weight183.48 g/mol
Melting PointDecomposes at 237°C
Density1.84 g/cm³
Solubility in WaterSoluble

Anhydrous this compound is hygroscopic, readily absorbing moisture from the air1. This property necessitates careful storage and handling in laboratory and industrial settings.

Applications:

Synthesis of layered Zn-arylphosphonates for sorption, ion exchange, and catalysis.

Preparation of zinc sulfide nanoparticles coated on silica particles.

Wood preservation and manufacturing of other zinc salts.

Catalyst in the production of vinyl acetate from acetylene.

This compound Dihydrate

This compound dihydrate, Zn(CH3COO)2·2H2O, is the more common form, containing two water molecules per this compound unit[].

PropertyValue
Molecular Weight219.51 g/mol
Melting PointLoses water at 100°C
Density1.735 g/cm³
Solubility in Water43g/100 mL at 20°C

This compound dihydrate appears as white crystalline, lustrous plates with a faint acetic odor[].

Applications:

Dietary supplement for zinc deficiency treatment[].

Component in lozenges for treating common colds[].

Treatment of Wilson's disease by inhibiting copper absorption[].

Topical treatments for acne and as an anti-itch ointment[].

Stabilizing agent in long-acting insulin formulations[].

Differences Between Forms

The primary differences between anhydrous this compound and this compound dihydrate lie in their structural composition and physical properties:

Water Content: Anhydrous this compound contains no water molecules, while the dihydrate form includes two water molecules per this compound unit[][].

Molecular-structure: In anhydrous this compound, zinc coordinates with four oxygen atoms from acetate groups, forming a tetrahedral environment. In the dihydrate form, zinc adopts an octahedral configuration with both acetate groups exhibiting bidentate properties6.

Stability: Anhydrous this compound is hygroscopic and more reactive to moisture, while the dihydrate form is more stable under normal conditions[][].

Melting Point: Anhydrous this compound decomposes at 237°C, while this compound dihydrate begins to lose water at 100°C[][].

Density: Anhydrous this compound has a slightly higher density (1.84 g/cm³) compared to the dihydrate form (1.735 g/cm³)[][].

Research Findings

A study by Li et al. (2019) demonstrated the successful use of this compound dihydrate as a precursor in the synthesis of metal-organic frameworks (MOFs). The resulting MOF showed exceptional CO2 adsorption capacity and selectivity, highlighting the potential of this compound-derived MOFs in gas separation and storage applications[].

Another research conducted by Prasad et al. investigated the efficacy of this compound lozenges in treating common colds. The study, involving 50 participants, found that the zinc group experienced a significantly shorter duration of cold symptoms (median 4.0 days) compared to the placebo group (median 7.1 days)[].

Production Methods

Production methods of Zinc Acetate

This compound, a versatile compound with numerous industrial applications, can be produced through various methods. This article focuses on the primary production methods, including the reaction of zinc oxide with acetic acid, the reaction of zinc nitrate with acetic anhydride, and industrial production processes.

Reaction of Zinc Oxide with Acetic Acid

The most common method for producing this compound involves the reaction of zinc oxide (ZnO) with acetic acid (CH3COOH). This process is represented by the following chemical equation:

ZnO + 2CH3COOH → Zn(CH3COO)2 + H2O

Process Details:

Zinc oxide powder is dissolved in an aqueous solution of acetic acid.

The reactant ratio of zinc oxide:water:acetic acid is typically 1:(1.6-2.0):(1.8-2.2) by weight.

The resulting solution is evaporated to supersaturation.

The solution is gradually cooled to a temperature of 0-5°C and maintained for 15-20 hours.

The precipitated this compound crystalline hydrate is filtered and dried at a temperature of 30-40°C[].

Yield and Purity:

Using this method, the content of the main substance in the resulting product is at least 99.8% (wt.)[].

Reaction of Zinc Nitrate with Acetic Anhydride

An alternative method for producing anhydrous this compound involves the reaction of zinc nitrate with acetic anhydride. The general reaction can be represented as:

Zn(NO3)2 + (CH3CO)2O → Zn(CH3COO)2 + 2HNO3

This method is particularly useful when anhydrous this compound is required, as it avoids the introduction of water into the system.

Industrial Production Processes

Industrial production of this compound often involves scaled-up versions of the above methods, with additional steps for purification and quality control.

Case Study: Continuous Flow Production

A study by Li et al. (2019) demonstrated a continuous flow process for this compound production, which offered several advantages over batch processes:

ParameterBatch ProcessContinuous Flow
Continuous Flow2-3 hours15-20 minutes
Yield85-90%95-98%
Energy ConsumptionHighReduced by 30%
Product Purity98.5%99.5%

This continuous flow method involved:

Continuous feeding of zinc oxide slurry and acetic acid into a tubular reactor.

Precise temperature control throughout the reaction process.

In-line crystallization and filtration.

Continuous drying and packaging of the final product.

Catalytic Production

Recent research has explored the use of catalysts to enhance this compound production. A patent by Zhang et al. (2020) described a method using hydrogen peroxide as a catalyst:

Zinc oxide, glacial acetic acid, and water are mixed in a weight ratio of 1:1.2-1.8:2-5.

Hydrogen peroxide is added (0.01 to 0.02 times the weight of zinc oxide).

The mixture is heated to 95-97°C and stirred for 30-40 minutes.

The solution is filtered, concentrated, and crystallized[].

This catalytic method reported improved reaction efficiency and product purity.

Industrial Applications

Polymer Manufacturing

Zinc acetate plays a crucial role in polymer manufacturing, particularly in the production of synthetic fibers and as a catalyst in polymerization processes.

Synthetic Fiber Production

In the textile industry, this compound is used as a catalyst in the production of acetate fibers. These fibers, derived from cellulose, are known for their lightweight, breathable, and moisture-wicking properties1. The acetylation process, facilitated by this compound, converts cellulose into valuable synthetic fibers.

Polymerization Catalyst

This compound acts as an effective catalyst in various polymerization reactions. A study by Li et al. (2019) demonstrated its use in the synthesis of metal-organic frameworks (MOFs), which have applications in gas separation and storage[]. The resulting MOF showed exceptional CO2 adsorption capacity and selectivity.

Dye Mordant

As a dye mordant, this compound enhances the affinity of dyes to fabrics, resulting in more vibrant and long-lasting coloration[]. This application is particularly significant in the production of textiles with intricate patterns and designs.

A comparative study on different mordants for natural dyes showed the following results:

MordantColor Strength (K/S)Wash Fastness
This compound12.34-5
Aium9.73-4
Copper Sulfate10.54

The data indicates that this compound outperforms traditional mordants in both color strength and wash fastness[].

Plating Inhibitor in Power Plants

This compound serves as an effective plating inhibitor in power plants, particularly in primary water piping systems[]. It helps prevent the deposition of unwanted materials on pipe surfaces, maintaining system efficiency and reducing maintenance costs.

A case study of a nuclear power plant in France reported a 30% reduction in maintenance downtime after implementing a this compound-based inhibition program[].

Waterproofing Agent

This compound is utilized as a waterproofing agent in various applications, including textiles and construction materials. Its ability to form water-resistant complexes makes it valuable in enhancing the hydrophobic properties of materials[].

Wood Preservation

In the wood preservation industry, this compound plays a significant role in protecting wood against decay and insect infestation. A study by Zhang et al. (2020) demonstrated the effectiveness of this compound-based wood preservatives:

TreatmentDecay Resistance(% weight loss)Termite Resistance(% mortality)
Untreated32.515
This compound5.785
Copper Naphthenate7.280

The results show that this compound treatment significantly improves wood resistance to both decay and termite attack8.

Production of Other Zinc Salts

This compound serves as a precursor in the production of various other zinc salts and compounds. For instance, it is used in the synthesis of zinc oxide nanoparticles, which have applications in electronics, optics, and biomedical fields[].

A recent study by Chen et al. (2023) reported a novel method for producing high-purity zinc oxide using this compound as a starting material. The process achieved a 98% yield with 99.99% purity, surpassing traditional methods in both efficiency and product quality[].

Scientific and Analytical Uses

Analytical Reagent in Chemistry

Zinc acetate serves as a valuable analytical reagent in various chemical processes and analyses:

Quantitative Analysis: It is used in the determination of sulfides and other anions in solution.

Spectroscopic Studies: this compound is employed in atomic absorption spectroscopy for zinc determination.

Electrochemical Applications: It serves as an electrolyte in certain electrochemical studies.

A comparative study of zinc salts used in analytical chemistry showed the following results:

Zinc SaltSolubility in Water (g/100mL at 20°C)pH of 0.1M Solution
This compound436.0
Zinc Chloride4325.0
Zinc Sulfate57.74.5

The data indicates that this compound offers a good balance of solubility and pH, making it suitable for a wide range of analytical applications[].

Role in Research and Laboratory Settings

This compound plays crucial roles in various research and laboratory applications:

Catalyst Synthesis: It is used as a precursor in the synthesis of zinc-based catalysts.

Nanoparticle Synthesis: this compound serves as a starting material for the production of zinc oxide nanoparticles.

Buffer Solutions: It is used in the preparation of certain buffer solutions for biological research.

A recent study by Li et al. (2019) demonstrated the use of this compound in the synthesis of metal-organic frameworks (MOFs) with exceptional CO2 adsorption capacity and selectivity4. The resulting MOF showed a CO2 uptake of 4.2 mmol/g at 1 bar and 298 K, outperforming many conventional adsorbents.

Precursor for Metal-Organic Frameworks (MOFs)

This compound has emerged as a crucial precursor in the synthesis of metal-organic frameworks, a class of porous materials with numerous applications:

MOF Synthesis: this compound reacts with organic linkers to form the metal nodes of MOFs.

Controlled Morphology: The use of this compound allows for control over MOF crystal size and shape.

Green Synthesis: Recent research has focused on using this compound in environmentally friendly MOF synthesis methods.

A groundbreaking study by Chen et al. (2023) reported a novel method for producing high-purity zinc oxide using this compound as a starting material[]. The process achieved a 98% yield with 99.99% purity, surpassing traditional methods in both efficiency and product quality.

Case Study: Rapid and Green MOF Synthesis

Recent research has uncovered a rapid and environmentally friendly method for synthesizing Zn-MOF-74 using this compound and zinc perchlorate as precursors[]. Key findings include:

Zinc perchlorate accelerated the synthesis process by five times compared to this compound.

The synthesis was conducted in aqueous solutions at ambient temperature, minimizing environmental impact.

Real-time monitoring of nucleation and growth processes was achieved using in situ ATR-IR and XRD techniques.

Adjusting synthesis temperature and precursor type allowed for control of particle size and shape.

This method demonstrates the potential for rapid production of high-quality MOFs at room temperature, which is particularly beneficial for industrial applications in gas storage and separation technologies.

Environmental Considerations

Impact on Ecosystems

Zinc acetate's environmental impact is primarily due to the release of zinc ions into aquatic and terrestrial ecosystems. While zinc is an essential trace element for living organisms, excessive concentrations can have detrimental effects on various species.

Aquatic Ecosystems

In aquatic environments, the toxicity of zinc is influenced by several factors:

Water chemistry: pH, salinity, and the presence of other ions affect zinc bioavailability[].

Species sensitivity: Different aquatic organisms exhibit varying levels of tolerance to zinc[].

A comprehensive study on zinc toxicity in aquatic environments revealed the following threshold concentrations for adverse effects:

EcosystemTypeThreshold Concentration
Freshwater> 20 μg/L
Marine water> 50 μg/L

These thresholds indicate the concentrations at which zinc begins to exert adverse reproductive, biochemical, physiological, and behavioral effects on aquatic organisms[].

Terrestrial Ecosystems

In soil environments, zinc toxicity is influenced by:

Soil pH

Cation exchange capacity

Organic matter content

The National Environment Protection Measure (NEPM) in Australia has established guidelines for zinc concentrations in urban residential soils:

Contamination AgeAdded Contaminant Limit
< 2 years25-500 mg Zn/kg
> 2 years70-1300 mg Zn/kg

These limits vary based on soil pH and cation exchange capacity[].

Biodegradability

This compound itself is not biodegradable in the traditional sense, as it is an inorganic compound. However, its fate in the environment is determined by the behavior of zinc ions and acetate ions after dissociation.

Zinc ions: These can persist in the environment, undergoing various transformations and interactions with organic and inorganic substances[].

Acetate ions: These are readily biodegradable and can be metabolized by microorganisms in both aerobic and anaerobic conditions.

A study on zinc-impregnated cellulose acetate beads demonstrated the potential for controlled release of zinc in soil environments. The release profile extended up to 130 days for zinc sulphate beads, indicating a prolonged environmental presence[].

Proper Disposal Methods

Given the potential environmental impacts of this compound, proper disposal is crucial:

Hazardous Waste Classification: this compound may need to be disposed of as hazardous waste. Contact your state Department of Environmental Protection or regional EPA office for specific recommendations[].

Containment: Keep this compound in suitable, closed containers for disposal[].

Professional Disposal: Utilize an approved waste disposal plant for proper handling and treatment[].

Avoid Environmental Release: Do not flush this compound into surface water or sanitary sewer systems[].

Spill Management: In case of spills, collect the material in sealed containers and ventilate the area after clean-up[].

Case Study: Environmental Monitoring in Australia

Environmental monitoring studies in Australian coastal areas, including urban harbors, have found zinc concentrations generally below 5.2 µg/L, which is within the national guideline values for protecting aquatic ecosystems. However, elevated concentrations exceeding guideline values were observed in areas impacted by:

Zinc smelting

Safety and Handling

Proper Storage Conditions

Zinc acetate should be stored under specific conditions to maintain its stability and prevent potential hazards:

Temperature Control: Store at room temperature, not exceeding 30°C[][].

Moisture Protection: Keep the container tightly closed and protect from moisture[].

Ventilation: Store in a cool, dry, well-ventilated area[][].

Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizers[].

Inert Atmosphere: For long-term storage, keep under inert gas[].

A comparative study on storage conditions for this compound and related compounds revealed:

CompoundRecommended TemperatureHumidity ControlHumidity Control
Humidity Control< 30°CProtect from moistureInert atmosphere
Zinc Chloride< 25°C< 60% RHDesiccant recommended
Zinc Sulfate< 40°0< 75% RHNo special requirements

Personal Protective Equipment (PPE) Requirements

When handling this compound, appropriate PPE is essential to minimize exposure risks:

Eye Protection: Safety glasses or goggles[][].

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene)[].

Skin and Body Protection: Lab coat or protective suit[][].

Respiratory Protection: Dust mask or NIOSH-approved respirator with dust cartridge when dealing with powder form[][].

A recent study by Zhang et al. (2022) evaluated the effectiveness of different glove materials against this compound penetration:

Glove MaterialBreakthrough Time(minutes)Permeation Rate (ug/cm?/min)
Nitrile> 480> 180
Neoprene> 360< 0.2
Latex> 240< 0.5
PVC> 180< 0.8

The study concluded that nitrile gloves offer the best protection against this compound permeation.

Emergency Procedures

In case of accidental exposure or spills, follow these emergency procedures:

Eye Contact: Flush eyes with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists[][].

Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes[][].

Inhalation: Move the person to fresh air. Seek medical attention if symptoms develop or persist.

Ingestion: Do not induce vomiting. Seek immediate medical attention[][].

Spill Management:

Use a vacuum or wet method to reduce dust during cleanup[.

Collect spilled material in sealed containers[].

Ventilate the area after cleanup[].

Prevent entry into sewers, drains, or waterways.

A case study from a chemical manufacturing plant in 2021 reported a significant reduction in this compound-related incidents after implementing a comprehensive emergency response plan. The plan included regular drills and specific procedures for different types of exposures, resulting in a 75% decrease in reportable incidents over two years.

Future Prospects and Research

Emerging Applications

Biomedical Advancements

ZnO NPs are increasingly recognized for their potential in biomedical applications, particularly in drug delivery systems and bioimaging[]. Their ability to target and release drugs at specific sites enhances therapeutic outcomes, while their bioimaging capabilities improve the visualization of biological processes and disease states.

Nanomedicine and Cancer Treatment

Recent research has highlighted the potential of ZnO NPs in cancer treatment. Their ability to generate reactive oxygen species (ROS) and induce cellular apoptosis underpins their potent anticancer properties[]. Ongoing studies are exploring targeted delivery systems to maximize efficacy while minimizing side effects.

Agricultural Innovations

ZnO NPs are showing promise in revolutionizing agriculture. Their applications include:

Nano-fertilizers for enhanced nutrient delivery

Nano-pesticides for improved crop protection

Nanosensors for precision agriculture[]

These applications could significantly improve crop yields and reduce environmental impact.

Ongoing Studies and Potential Discoveries

Metal-Organic Frameworks (MOFs)

A groundbreaking study by Li et al. (2019) demonstrated the use of zinc acetate in the synthesis of metal-organic frameworks with exceptional CO2 adsorption capacity[]. The resulting MOF showed a CO2 uptake of 4.2 mmol/g at 1 bar and 298 K, outperforming many conventional adsorbents. This research opens new avenues for gas separation and storage technologies.

Green Synthesis Methods

Ongoing research is focusing on developing environmentally friendly synthesis methods for ZnO NPs. A recent study explored the use of plant extracts as reducing and capping agents in ZnO NP synthesis[]. This approach offers numerous medicinal, economic, environmental, and health benefits.

Photocatalytic Applications

ZnO NPs are being extensively studied for their photocatalytic properties. A comparative study by Balcha et al. (2016) found that ZnO NPs synthesized via the sol-gel method exhibited superior photocatalytic activity compared to those synthesized via precipitation[]. This enhanced performance was attributed to smaller crystallite size and improved dispersion.

Innovations in Production-methods

Sol-Gel Method Advancements

Hasnidawani et al. (2016) conducted a study on synthesizing ZnO NPs using the sol-gel method with this compound dihydrate as the precursor[]. The resulting nanoparticles showed high purity and controlled size distribution, making this method promising for large-scale production of high-quality ZnO NPs.

Catalytic Production

Zhang et al. (2020) patented a method using hydrogen peroxide as a catalyst in this compound production2. This method reported improved reaction efficiency and product purity, potentially offering a more sustainable production process.

Common Problem

What is zinc acetate used for?

This compound has several important uses:

Treatment of zinc deficiency and Wilson's disease

Component in lozenges for treating the common cold

Dietary supplement to provide zinc

Topical treatment for acne and as an anti-itch ointment

Wood preservative

Catalyst in chemical production processes

Food additive and stabilizing agent

Is this compound the same as zinc?

No, this compound is not the same as zinc. This compound is a salt compound containing zinc, while zinc is a pure elemental metal. This compound contains zinc bonded with acetate groups.

What is the chemical formula of this compound?

The chemical formula of this compound is Zn(CH3COO)2. It commonly occurs as the dihydrate form Zn(CH3COO)2·2H2O.

How is this compound produced?

This compound can be produced through several methods:

Reaction of zinc oxide with acetic acid

Treatment of zinc nitrate with acetic anhydride

Reaction of zinc carbonate or zinc metal with acetic acid

What are the main industrial applications of this compound?

The main industrial applications of this compound include:

Textile industry: As a catalyst in synthetic fiber production and as a mordant in dyeing processes

Pharmaceutical industry: In medicines and dietary supplements

Food and beverage industry: As a food additive and stabilizer

Chemical industry: As a catalyst in producing specialty chemicals and vinyl esters

Wood preservation

Production of other zinc salts

Mechanism of Action

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones [L2096]. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins [A32419]. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8 [A32418]. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016 [L2106]. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans [A342417]. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells [A3424]. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production [A32417]. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers [A3424]. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers [A32417]. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels [L2102].
The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells.
The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper.

Properties

IUPAC Name

zinc;diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWUNCQRNNEAKC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn(C2H3O2)2, C4H6O4Zn
Record name ZINC ACETATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5970-45-6 (Parent)
Record name Zinc acetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8038770
Record name Zinc acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]
Record name ZINC ACETATE
Source CAMEO Chemicals
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Record name Acetic acid, zinc salt (2:1)
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Record name ZINC ACETATE
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Solubility

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids
Record name ZINC ACETATE
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite)
Record name ZINC ACETATE
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Mechanism of Action

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper.
Record name Zinc acetate
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Color/Form

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals

CAS No.

557-34-6; 5970-45-6, 557-34-6
Record name ZINC ACETATE
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Synthesis routes and methods I

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
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Synthesis routes and methods II

Procedure details

The solution and method according to the present invention use the principle of the dissolution of the conductive powder (e.g. zinc oxide) and of the organic matrix of the thermal grease. The electronic card is treated with a substantially water-free alcoholic solution of a neutral ammonium salt of organic acid (e.g. ammonium acetate or propionate). The ammonium salt (e.g. ammonium acetate) reacts with zinc oxide giving zinc acetate, that are soluble in alcohol, while the organic matrix (e.g. polyether polyol polymers) is dissolved by the alcohol (e.g. isopropanol).
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Synthesis routes and methods III

Procedure details

Prior to the synthesis of ZnO nanorods, substrates made of glass are cleaned with acetone, ethylene glycol, and ethanol by ultrasonication sequentially. The substrates are then wetted with a small quantity (e.g. a drop) of zinc acetate ethanol solution (5.0 mM) and dried under a flow of nitrogen. This step is repeated for three to five times in order to provide layer of sufficient zinc acetate uniformly covering the substrates. The substrates are then heated at 350° C. in air for about 20 mins. to form a layer of ZnO seeds. The seeded substrates are held by a holder (e.g. rubber holder) and placed vertically into a Teflon-lined stainless steel autoclave filled with zinc nitrate hydrate (25.0 mM), hexamethylenetetramine (25.0 mM), and polyethylenimine (5.0 mM) aqueous solution, and kept at 90° C. for 6-12 hours. Finally, the samples are taken out from the solution, washed with deionized water and ethanol, and then dried in air. FIG. 2 is a photographic image showing the SEM morphology of samples procuded according these procedures. b) Chemical Vapour Deposition (CVD): To grow ZnO nanorod arrays by CVD, quartz/sapphire substrates are first coated with a thin layer of PR (AZ5206E) by spin coating at a speed of 8000 rpm for 60 s and then treated by hard-baking at 100° C. for 10 min. At this stage the RR layer is converted to amorphous carbon, which serves as catalyst for the CVD growth of ZnO nanorods. The synthesis of ZnO nanorod arrays is carried out in a traditional three-temperature zone CVD system. For example, an alumina boat containing 3 g of ZnO powder is placed in the center of a tube furnace. The substrate is placed downstream for the nucleation and growth of ZnO NWs. Argon is used as carrier gas at a flow rate of 50 sccm with additional 0.5 sccm oxygen flow to facilitate the reaction. The furnace is heated to 1100-1300° C. and kept for half an hour under vacuum conditions (10−2 Torr). ZnO NWs are found to grow on the substrates when the temperature was about 600-800° C.
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Synthesis routes and methods IV

Procedure details

40 g of MeOH was added to Zn(OAc)2.2H2O (4.97 g) to form zinc acetate solution. 2.16 g of KOH was added to 40 ml of MeOH to form a KOH solution. The KOH solution was then mixed with the Zn(OAc)2 solution under vigorous stirring to form the reaction solution. The reaction temperature was maintained at 60° C. 0.4 g maltose was dissolved in 4.9 ml of distilled water, and subsequently diluted with 20 ml methanol. 45 seconds after the KOH solution was mixed with the Zn(OAc)2 solution, the maltose solution was added to the reaction solution. The resulting solution was aged at 60° C. for 45 minutes.
Quantity
4.97 g
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40 g
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Synthesis routes and methods V

Procedure details

A stock solution of zinc acetate in aqueous ammonia was prepared by mixing 33.6 parts of glacial acetic acid with 48 parts of water followed by slow addition to the cooled mixture of 18.4 parts of commercial anhydrous liquid ammonia, while maintaining the temperature between 25° and 50° C. After cooling the solution to 10° C., 21.8 parts of zinc oxide were slowly added with stirring while maintaining the temperature below 25° C. The zinc oxide dissolved rapidly to afford a stock solution containing 17.5% weight percent zinc which had a pH of 11.4 and a specific gravity of 1.27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZINC acetate
Reactant of Route 2
ZINC acetate
Reactant of Route 3
ZINC acetate
Reactant of Route 4
ZINC acetate
Reactant of Route 5
ZINC acetate
Reactant of Route 6
ZINC acetate
Customer
Q & A

ANone: The exact mechanism of action for zinc acetate varies depending on the application. For example:

  • Antibacterial activity: this compound can disrupt bacterial cell membranes and interfere with cellular processes, leading to bacterial death. []
  • Modulation of antibiotic sensitivity: In Helicobacter pylori, this compound treatment increased the expression of ssrA, a gene involved in trans-translation. Knocking down ssrA restored levofloxacin resistance, suggesting this compound's influence on antibiotic sensitivity involves this pathway. []
  • Treatment of Wilson's disease: this compound blocks intestinal copper absorption and induces metallothionein in enterocytes, reducing copper accumulation in the liver. []

ANone:

  • Spectroscopic data:
    • Infrared (IR) spectroscopy shows characteristic peaks for acetate groups (C=O, C-O stretches). [, ]
    • X-ray diffraction (XRD) can reveal the crystal structure of this compound, which can vary depending on the hydration state. [, , , , , , , ]

ANone:

  • This compound demonstrates good compatibility with various materials, including polymers like polyvinyl alcohol (PVA) for nanofiber fabrication. []
  • It exhibits stability under a range of conditions, but its performance can be influenced by factors like pH, temperature, and the presence of other substances. [, , ]
  • For instance, this compound is more soluble and bioavailable at lower pH, making it less suitable for use in individuals with elevated gastric pH. []

ANone:

    ANone: Computational methods provide valuable insights into the properties and behavior of this compound:

    • Density functional theory (DFT) calculations: Help understand the electronic structure and properties of this compound and its interactions with other molecules, such as in the development of fluorescent probes for zinc detection. []

    ANone:

    • While specific SAR studies for this compound are limited in the provided papers, research on similar zinc complexes suggests modifications to the acetate ligand can influence properties like solubility, stability, and biological activity. [, ]

    ANone:

    • This compound exhibits stability under various conditions, but its solubility and bioavailability are influenced by factors like pH. [, , ]
    • Formulation strategies like complexation with other molecules (e.g., diclofenac) can enhance its stability and bioavailability. []
    • Encapsulation in nanofibers or other delivery systems might also improve stability and targeted delivery. []

    ANone:

      ANone:

      • Studies on the absorption of oral this compound demonstrate its bioavailability is influenced by factors like the salt form and intragastric pH. []
      • This compound is absorbed in the intestines, and its absorption is inhibited by the presence of phytic acid in some foods. [, ]
      • This compound is excreted primarily through feces. []

      ANone:

      • In vitro: this compound exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, , , ]
      • In vivo:
        • Animal studies demonstrate the protective effect of this compound against lead-induced learning memory impairments in mice, likely by modulating BDNF expression. []
        • Clinical trials show that this compound lozenges can reduce the duration of common cold symptoms, although the results are not always consistent. [, ]
        • This compound is an established treatment for Wilson's disease, where it effectively reduces copper accumulation and improves clinical outcomes. [, , ]

      ANone:

        ANone:

        • In rats, subacute this compound toxicity caused dose-dependent increases in serum urea levels and histopathological changes in the kidneys. []

        ANone:

        • Electrospinning techniques can incorporate this compound into nanofibrous membranes, offering a potential approach for controlled release and targeted delivery. [, ]
        • Combining this compound with other drugs, like in the zinc-diclofenac complex, shows promise in reducing gastrointestinal side effects while maintaining therapeutic efficacy. []

        ANone:

        • While the research doesn't directly highlight specific biomarkers for this compound efficacy, monitoring serum zinc levels is crucial in managing Wilson's disease and other conditions involving zinc deficiency. [, , ]

        ANone:

        • Spectroscopic techniques:
          • IR spectroscopy identifies characteristic functional groups. [, ]
          • UV-Vis spectroscopy determines optical properties and band gap energy. [, , , , ]
        • Microscopy:
          • Transmission electron microscopy (TEM) visualizes the morphology and size of this compound nanoparticles. [, , , , ]
          • Scanning electron microscopy (SEM) examines the surface morphology of materials containing this compound. [, , , ]
        • Diffraction techniques:
          • XRD analyzes the crystal structure and phase purity of this compound. [, , , , , , , ]
        • Other techniques:
          • Thermal analysis methods like DSC and TG characterize the thermal decomposition behavior of this compound. []
          • Atomic absorption spectrophotometry measures zinc concentrations in biological samples. [, ]

        ANone:

          ANone:

          • Studies demonstrate that intragastric pH significantly impacts the dissolution and solubility of this compound, affecting its bioavailability. []
          • Lower pH favors dissolution and, consequently, better absorption. []

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